molecular formula C14H9Br3Cl2 B13729261 Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- CAS No. 4399-08-0

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-

Cat. No.: B13729261
CAS No.: 4399-08-0
M. Wt: 487.8 g/mol
InChI Key: CCSXMKDJTJMYHF-UHFFFAOYSA-N
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Description

The substitution of chlorine with bromine in the ethane backbone likely alters its physicochemical properties, environmental persistence, and biological interactions compared to DDT.

Properties

CAS No.

4399-08-0

Molecular Formula

C14H9Br3Cl2

Molecular Weight

487.8 g/mol

IUPAC Name

1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H

InChI Key

CCSXMKDJTJMYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation via Bromination of Dichlorodiarylethane Precursors

A common synthetic approach involves the bromination of dichlorodiarylethane compounds. For example, sodium borohydride reduction of bis(dimethylglyoximato)cobalt(II) followed by treatment with molecular bromine can yield brominated diarylethane derivatives. This method allows selective electrophilic bromination at the 1-position of the ethane backbone while retaining the 2,2-bis(4-chlorophenyl) substitution intact.

  • Reaction conditions : Molecular bromine in methanol or aqueous acetic acid at controlled temperatures.
  • Mechanism : Electrophilic bromination targeting the benzylic position adjacent to the aromatic rings.
  • Outcome : Formation of 1,1,1-tribromo substitution on the ethane backbone.

Purification by Formation and Decomposition of Addition Compounds

Purification of the tribromo compound to high purity (>98 wt %) is achieved by exploiting its ability to form addition compounds with moderately electron-donating substances such as hydroxylated compounds, ethers, ketones, carboxylic acids, sulphoxides, or nitrogenated derivatives.

  • Process steps :

    • Dissolution of the crude mixture containing Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- in an appropriate solvent (aromatic solvents like xylene or monochlorobenzene; halogenated solvents such as carbon tetrachloride; or aliphatics like hexane or decane).
    • Addition of a reactant (e.g., dimethyl sulphoxide, cyclohexanone, pyridine, 1,4-dioxane, acetic acid) to form a crystalline addition compound.
    • Cooling the solution with optional seed crystals to induce crystallization.
    • Filtration and washing of the addition compound.
    • Decomposition of the addition compound to recover purified Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-.
  • Advantages :

    • Enhances purity by removing impurities such as DDT-related compounds.
    • Allows control over crystallization parameters to optimize yield and purity.

Solvent Effects and Crystallization Parameters

The choice of solvent and crystallization conditions significantly affects the yield and purity of the final product. Aromatic solvents favor solubility and controlled crystallization, while halogenated solvents can influence the formation of stable addition compounds. Temperature control and seeding are critical for reproducible crystallization.

Comparative Summary of Preparation Methods

Preparation Aspect Method 1: Bromination of Dichlorodiarylethane Method 2: Purification via Addition Compound Formation
Starting Material Dichlorodiarylethane derivatives Crude mixture containing Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-
Key Reagents Molecular bromine, sodium borohydride, cobalt catalyst Moderately electron-donating compounds (e.g., DMSO, cyclohexanone)
Solvents Methanol, aqueous acetic acid Aromatic solvents (xylene, monochlorobenzene), halogenated solvents (CCl4), aliphatics (hexane)
Reaction Conditions Controlled temperature, nitrogen atmosphere Cooling with optional seed crystals
Purification Not primary focus Formation and decomposition of addition compounds
Product Purity Moderate to high depending on conditions Very high (>98 wt %) purity achievable
Yield Moderate to high High, with impurity reduction

Research Findings and Notes

  • The bromination step is crucial for introducing the tribromo substitution selectively without affecting the chlorophenyl groups.
  • The formation of addition compounds is a sophisticated purification technique that leverages the compound’s chemical affinity for electron-donating molecules, enabling removal of structurally similar impurities.
  • Crystallization parameters such as temperature, solvent choice, and seeding significantly influence the quality of the final product.
  • The process has been patented and industrially optimized to yield high-purity Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- with minimal DDT contamination.

Scientific Research Applications

Scientific Research Applications

1. Environmental Studies

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been studied for its environmental impact as an organochlorine compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life. Research indicates that brominated compounds can disrupt endocrine functions in wildlife .

Case Study: Endocrine Disruption
A study conducted on the effects of organochlorine pesticides revealed that exposure to compounds like Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- can lead to significant hormonal imbalances in aquatic organisms. The findings highlighted the need for monitoring and regulation of such chemicals in agricultural runoff .

2. Chemical Synthesis

This compound serves as a precursor in the synthesis of various brominated organic compounds used in pharmaceuticals and agrochemicals. Its tribrominated structure allows it to participate in nucleophilic substitution reactions which are essential for creating more complex molecules.

Table: Synthesis Applications

Application AreaSpecific Use
PharmaceuticalsSynthesis of brominated drugs
AgrochemicalsDevelopment of pest control agents
Material ScienceUsed in producing flame-retardant materials

3. Toxicological Research

The toxicological profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been extensively studied due to its potential carcinogenic effects. Research indicates that exposure can lead to various health issues including neurological disorders and reproductive toxicity .

Case Study: Health Impact Assessment
A comprehensive review assessed the health risks associated with prolonged exposure to organochlorine compounds including Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-. The study found correlations between exposure levels and increased incidences of certain cancers among agricultural workers .

Regulatory Status

Due to its potential health risks and environmental impact, Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is subject to strict regulations in many countries. The U.S. Environmental Protection Agency (EPA) has classified it under hazardous substances due to its toxicity profile and persistence in the environment .

Comparison with Similar Compounds

DDT (2,2-bis(4-chlorophenyl)-1,1,1-trichloroethane)

  • Structure : Both compounds share the ethane backbone with bis(4-chlorophenyl) groups. DDT has three chlorine atoms on the first carbon, whereas the target compound substitutes these with bromine.
  • Molecular Weight : DDT has a molecular weight of 354.49 g/mol . The tribromo analogue’s molecular weight is estimated to be higher (~457.2 g/mol) due to bromine’s larger atomic mass.
  • Environmental Impact: DDT is notorious for its environmental persistence, bioaccumulation, and endocrine-disrupting effects . C-Cl) .
  • Crystallography : DDT’s crystal structure shows a dihedral angle of 64.7° between the two benzene rings, while its 4-iodophenyl analogue (a structural cousin) has a slightly larger angle of 65.8° . This suggests halogen size influences molecular conformation, which could extend to the brominated variant.

Iodinated DDT Analogues

  • Structural Insights: The iodine-substituted DDT analogue is isostructural with DDT but exhibits minor conformational differences, as noted in crystallographic studies . Bromine, being smaller than iodine but larger than chlorine, may result in intermediate dihedral angles and packing efficiencies.

Tetrabromobisphenol A (CAS 79-94-7)

  • Structure : A brominated compound with two hydroxyphenyl groups linked by a propane chain.
  • Tetrabromobisphenol A is widely used as a flame retardant, highlighting brominated compounds’ industrial relevance .

Physicochemical and Environmental Properties

Table 1: Comparative Data for Halogenated Ethane Derivatives

Compound Name CAS Halogen Substituents Molecular Weight (g/mol) Key Properties/Applications
DDT 50-29-3 3 Cl 354.49 Insecticide; endocrine disruptor
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- N/A 3 Br ~457.2* Likely higher lipophilicity vs. DDT
1,1,1-Trichloro-2,2-bis(4-iodophenyl)ethane N/A 3 Cl, 2 I ~502.3* Studied for crystallographic isomerism
Tetrabromobisphenol A 79-94-7 4 Br 543.87 Flame retardant

*Estimated based on atomic substitution.

Research Findings and Implications

  • Degradation Pathways: DDT degrades to metabolites like DDE (2,2-bis(4-chlorophenyl)-1,1-dichloroethylene) and DDD (2,2-bis(4-chlorophenyl)-1,1-dichloroethane) under environmental conditions .
  • Toxicity Profile: DDT’s toxicity is linked to chlorine’s electronegativity and biomimicry of hormones.
  • Regulatory Status : DDT is banned in many countries due to its environmental impact . Brominated compounds face scrutiny under regulations like the Stockholm Convention, though specific data on the tribromo variant is lacking.

Biological Activity

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-, commonly referred to as tribromophenol or its synonyms, is a brominated organic compound that has garnered attention for its biological activity and environmental impact. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is characterized by two chlorinated phenyl groups and three bromine atoms attached to a central ethane backbone. This configuration contributes to its lipophilicity and potential bioaccumulation in living organisms.

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- exhibits several biological activities:

  • Endocrine Disruption : The compound is known to interfere with hormonal systems in various species. Studies suggest that it can mimic estrogenic activity, potentially leading to reproductive and developmental issues in wildlife and humans .
  • Neurotoxicity : Research indicates that exposure to this compound may affect neurodevelopmental processes. For instance, animal studies have shown alterations in behavior and cognitive functions following exposure during critical developmental windows .
  • Carcinogenic Potential : Some studies have highlighted the potential carcinogenic effects of brominated compounds. The mechanism involves DNA adduct formation and oxidative stress leading to cell damage .

Toxicity and Safety

The toxicity profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- reveals significant concerns regarding its environmental persistence and bioaccumulation. It has been classified as hazardous due to its potential effects on human health and ecosystems.

Data Table: Biological Activity Summary

Biological Activity Effect Mechanism
Endocrine DisruptionMimics estrogenHormonal interference
NeurotoxicityBehavioral changesAffects neurodevelopment
Carcinogenic PotentialDNA damageOxidative stress and adduct formation

Case Study 1: Environmental Impact Assessment

A study conducted near e-waste recycling sites in India reported elevated levels of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- in local biota. The research indicated significant bioaccumulation in fish species leading to reproductive abnormalities .

Case Study 2: Human Health Implications

Research involving human biomonitoring has detected this compound in serum samples from populations living near contaminated sites. Results indicated correlations between exposure levels and increased incidences of endocrine-related disorders .

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